5,6-Dicarboxyfluorescein
Description
Contextualizing 5,6-Dicarboxyfluorescein within Fluorescent Probe Chemistry
This compound (5,6-FAM) is a prominent fluorescent dye belonging to the fluorescein (B123965) family, a class of compounds that has become indispensable in biological and chemical research. nih.gov Fluorescent probes are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. microscopyu.com This property allows for the highly specific and sensitive detection of molecules and cellular components. microscopyu.com 5,6-FAM's utility stems from its xanthene core structure, which is responsible for its fluorescence, and the presence of two carboxylic acid groups on the phthalic acid portion of the molecule. sigmaaldrich.com These carboxyl groups provide reactive handles for covalently attaching the dye to a wide array of biomolecules, such as proteins and nucleic acids, without significantly compromising their biological function. This ability to act as a fluorescent label is a cornerstone of modern molecular biology and diagnostics. rsc.org
Historical Development and Evolution of Fluorescein Derivatives for Research Applications
The journey of fluorescent probes began in 1871 with the synthesis of fluorescein by the German chemist Adolf von Baeyer. sigmaaldrich.comnih.gov Initially created from phthalic anhydride (B1165640) and resorcinol (B1680541), its potential for biological research was not realized until decades later. sigmaaldrich.com The pioneering work of Albert Coons in the 1940s, who used fluorescein to label antibodies for immunofluorescence, marked a turning point and led to an explosion in the use of fluorescence in biology. Current time information in Bangalore, IN.
Early research highlighted both the strengths and weaknesses of the parent fluorescein molecule. While intensely fluorescent, it suffered from issues like significant autofluorescence from tissues at its green emission wavelength and pH sensitivity. sigmaaldrich.comCurrent time information in Bangalore, IN. This spurred the development of a vast array of fluorescein derivatives to overcome these limitations. Modifications to the core structure aimed to enhance properties like photostability, water solubility, and to shift emission wavelengths to the red part of the spectrum to reduce background noise. Current time information in Bangalore, IN. Key derivatives include Fluorescein isothiocyanate (FITC), which introduced a reactive group for easier conjugation, and later, carboxyfluoresceins like 5,6-FAM, which offered alternative conjugation chemistry. nih.gov Further advancements led to dyes like 2′,7′-bis-(2-carboxyethyl)-carboxyfluorescein (BCECF), specifically designed for more precise pH measurements around the neutral range. sigmaaldrich.comnih.gov This continuous evolution has provided researchers with a sophisticated toolkit of fluorescent probes tailored for diverse and specific applications.
Significance and Versatility of this compound in Contemporary Biological and Chemical Sciences
This compound holds a significant place in modern research due to its versatility. Commonly available as a mixture of two structural isomers, 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484), it is often referred to as 5(6)-FAM. sigmaaldrich.com Its primary role is as an amine-reactive fluorescent label and tracer. The carboxylic acid groups can be activated, for example, to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, and modified nucleic acids to form stable covalent bonds. sigmaaldrich.com
This labeling capability makes 5,6-FAM a workhorse in numerous applications. It is widely used in techniques such as flow cytometry, fluorescence microscopy, and various immunoassays. nih.govoup.com Furthermore, its fluorescence is sensitive to the surrounding environment, particularly pH, which allows it to be used as an intracellular pH indicator. sigmaaldrich.com The fluorescence intensity of 5,6-FAM increases as the pH rises from 6 to 7.4, making it suitable for monitoring pH changes within the physiological range of living cells. sigmaaldrich.comsigmaaldrich.com This dual functionality as both a stable conjugate label and a dynamic environmental sensor underscores its enduring importance in the chemical and biological sciences.
Structure
3D Structure
Properties
CAS No. |
90829-94-0 |
|---|---|
Molecular Formula |
C22H12O9 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5,6-dicarboxylic acid |
InChI |
InChI=1S/C22H12O9/c23-9-1-3-14-17(5-9)30-18-6-10(24)2-4-15(18)22(14)16-8-12(20(27)28)11(19(25)26)7-13(16)21(29)31-22/h1-8,23-24H,(H,25,26)(H,27,28) |
InChI Key |
YMYNYVDHGPDOCK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)C(=O)O)C(=O)O)C=CC(=C3)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)C(=O)O)C(=O)O)C=CC(=C3)O |
Other CAS No. |
90829-94-0 |
Synonyms |
5,6-dicarboxyfluorescein |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies of 5,6 Dicarboxyfluorescein
Advanced Synthetic Routes to 5,6-Dicarboxyfluorescein and Related Isomers
The synthesis of carboxyfluorescein isomers, including the 5- and 6-carboxyfluorescein (B556484), typically involves the condensation of resorcinol (B1680541) with trimellitic anhydride (B1165640). sioc-journal.cn A common challenge is the formation of a mixture of the 5- and 6-isomers, which can be difficult to separate. tamu.edu
Several advanced methods have been developed to improve the synthesis and separation of these isomers. One approach involves the condensation of resorcinol with 4-carboxyphthalic anhydride in methanesulfonic acid, which yields a mixture of the 5- and 6-carboxyfluorescein methanesulfonic acid adducts. tamu.edu These adducts can then be separated through fractional crystallization. tamu.edu Subsequent treatment with sodium hydroxide (B78521) followed by neutralization with hydrochloric acid converts the separated adducts into the pure 5- and 6-carboxyfluorescein isomers. tamu.edu
Another strategy focuses on the protection of the hydroxyl groups of the fluorescein (B123965) core, often with diacetate groups, prior to the separation of the isomers. nih.govresearchgate.net This protection facilitates the separation process, which can be achieved on a multi-gram scale. nih.govresearchgate.net Similarly, pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate have been shown to be easily separable by column chromatography in multigram quantities. nih.gov
Researchers have also explored the use of different protecting groups to aid in the separation of isomers. For instance, the cyclohexylcarbonyl (Chc) protecting group has been demonstrated to facilitate the separation of 5- and 6-carboxyfluorescein isomers more effectively than the pivaloyl (Piv) group. nih.gov
A different synthetic route involves the condensation of trimellitic anhydride with resorcinol, followed by a partial reversal of the condensation under basic hydrolysis conditions. google.com Subsequent acidification, isolation, and fractional crystallization allow for the preparation of 4-(2,4-dihydroxybenzoyl)isophthalic acid and 2-(2,4-dihydroxybenzoyl)terephthalic acid with high regioisomeric purity. google.com These intermediates are then used to synthesize the pure 5- and 6-carboxyfluorescein isomers. google.com
Functional Group Modifications and Structure-Activity Relationship Investigations in this compound Analogs
The chemical structure of a molecule dictates its function, and the study of these structure-activity relationships (SAR) is fundamental in designing new chemical entities with desired properties. researchgate.netashp.org In the context of this compound, modifications to its functional groups can significantly impact its physicochemical and biological activities. wikipedia.orgashp.org
The two carboxylic acid groups on the this compound molecule are primary sites for modification. These groups can be converted into more reactive species, such as N-hydroxysuccinimide (NHS) esters, to facilitate conjugation to other molecules. nih.govresearchgate.net The properties of the fluorescein core can also be altered. For example, the hydroxyl groups are often protected with acetate (B1210297) groups, rendering the molecule cell-permeable. nih.govlumiprobe.com Once inside a cell, intracellular esterases cleave the acetate groups, restoring the molecule's fluorescence. nih.govlumiprobe.com
Investigations into the SAR of fluorescein analogs have provided valuable insights. For instance, the addition of an extra carboxyl group to create this compound was found to have little effect on its pKa compared to 6-carboxyfluorescein, though it did slightly improve its leakage rate from cells. escholarship.org Further modification by linking two additional carboxylate groups via short alkyl chains to create 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF) yielded even better results for intracellular pH measurements. escholarship.org
The hydrophobicity and electronic properties of substituents can also play a crucial role in the activity of fluorescein analogs. winona.edunih.gov For example, in a study of rotigotine (B252) analogs, it was found that hydrophobic substituents increased binding affinity to the human dopamine (B1211576) D3 receptor due to the presence of hydrophobic amino acid residues in the binding pocket. winona.edu These principles of SAR guide the rational design of fluorescein derivatives with optimized properties for specific applications. researchgate.net
Conjugation Chemistries for Biomolecule Labeling
The ability to attach fluorescent dyes like this compound to biomolecules is essential for a wide range of applications in biology and medicine. nih.gov Various chemical strategies have been developed to achieve this conjugation, primarily targeting reactive functional groups present on proteins and nucleic acids.
N-Hydroxysuccinimide (NHS) Ester Derivatization
A widely used method for labeling biomolecules involves the use of N-hydroxysuccinimide (NHS) esters of this compound. empbiotech.comthermofisher.comsigmaaldrich.com The NHS ester is an amine-reactive functional group that readily reacts with primary and secondary amines on proteins and other molecules to form a stable amide bond. dojindo.combiotium.com This reaction is typically carried out at a pH between 8 and 9.5. biotium.com
The synthesis of 5(6)-carboxyfluorescein (B613776) NHS ester is a key step in this process. nih.govresearchgate.net Often, the hydroxyl groups of the fluorescein are first protected with diacetate groups to create 5(6)-carboxyfluorescein diacetate. nih.govresearchgate.net This intermediate is then reacted with N,N'-disuccinimidyl carbonate (DSC) or other activating agents to form the NHS ester. nih.gov The diacetate-protected NHS ester is particularly useful for labeling intracellular proteins as it is cell-permeable. nih.govlumiprobe.com
| Property | Value | Reference |
| Chemical Name | 5-(and-6)-carboxyfluorescein, succinimidyl ester | biotium.com |
| Molecular Formula | C25H15NO9 | empbiotech.comsigmaaldrich.com |
| Molecular Weight | 473.39 g/mol | sigmaaldrich.com |
| Excitation Maximum | ~496 nm | empbiotech.com |
| Emission Maximum | ~517 nm | empbiotech.com |
| Reactive Moiety | NHS ester | empbiotech.com |
| Reacts With | Primary amines | empbiotech.com |
Maleimide (B117702) Chemistry for Thiol-Reactive Conjugation
Maleimides are another important class of reactive groups used for bioconjugation. They are thiol-reactive, meaning they selectively form stable thioether bonds with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. biotium.comscbt.combiotium.com This reaction, a Michael addition, is highly specific and proceeds under mild conditions, typically at a pH between 7 and 7.5. scbt.combiotium.comtocris.com
Fluorescein 5-maleimide is a commonly used thiol-reactive fluorescent dye. scbt.combiotium.com The maleimide group exhibits a strong affinity for nucleophilic thiols, leading to efficient and stable labeling. scbt.com For proteins where cysteine residues are involved in disulfide bridges, a reduction step using reagents like tris-carboxyethylphosphine (TCEP) or dithiothreitol (B142953) (DTT) may be necessary to free up the thiol groups for conjugation. tocris.com
| Reagent | Reactivity | Application |
| Fluorescein 5-Maleimide | Thiol-reactive | Labeling proteins, peptides, and oligonucleotide thiophosphates on free thiol groups. biotium.comscbt.com |
| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | Thiol-reactive | Real-time monitoring of thiol interactions. scbt.com |
| N-(1-Pyrenyl) Maleimide | Thiol-reactive | Sensitive detection of thiol modifications and studying molecular interactions. scbt.com |
| Bromobimane | Thiol-reactive | Rapid and selective labeling of thiols for sensitive detection. scbt.com |
Peptide and Protein Conjugation Strategies
The conjugation of this compound to peptides and proteins is a powerful tool for studying their function and localization. nih.govdrug-dev.com The choice of conjugation strategy often depends on the available functional groups on the peptide or protein.
Amine-reactive NHS esters of fluorescein are widely used to label the N-terminus or lysine (B10760008) residues of peptides and proteins. dojindo.comnih.gov For example, peptides can be tagged with NHS-fluorescein by reacting the dye with the amine group of the peptide in solution. nih.gov Kits are commercially available that provide all the necessary reagents for labeling antibodies and other proteins with succinimidyl esters of fluorescent dyes. biotium.com
Thiol-reactive maleimide derivatives of fluorescein are used to target cysteine residues. cellmosaic.com This approach is particularly useful for site-specific labeling if a unique cysteine is present or can be introduced into the peptide or protein sequence. cellmosaic.com
Peptide-drug conjugates (PDCs) are an emerging class of therapeutics where a peptide is covalently linked to a drug, often via a cleavable linker, to achieve targeted delivery. nih.govdrug-dev.com Fluorescent dyes like 5(6)-carboxyfluorescein (often abbreviated as FAM) can be incorporated into these conjugates for imaging and tracking purposes. nih.gov For instance, a dual-Förster resonance energy transfer (FRET) based prodrug was developed where FAM and a drug were conjugated to a peptide scaffold containing a targeting moiety. nih.gov
Nucleic Acid Labeling and Functionalization
The labeling of nucleic acids, such as DNA and RNA, with fluorescent dyes is crucial for a variety of molecular biology techniques, including hybridization assays, DNA sequencing, and in vivo imaging. biosearchtech.comneb.comsigmaaldrich.com
One common method for labeling oligonucleotides is through post-synthetic modification. biosearchtech.comsantiago-lab.com This involves synthesizing an oligonucleotide with a reactive functional group, such as a primary amine, which can then be coupled to an amine-reactive dye like 5,6-carboxyfluorescein NHS ester. microsynth.com Amine modifiers can be introduced at the 5'-end, 3'-end, or internally within the oligonucleotide sequence. microsynth.com
Alternatively, fluorescently labeled nucleotides can be directly incorporated into nucleic acids during enzymatic synthesis, such as in PCR or nick translation. neb.comjenabioscience.com For example, Fluorescein-12-dUTP can be used as a substitute for dTTP, resulting in a fluorescently labeled DNA probe. jenabioscience.com
Chemical labeling methods also exist that allow for the direct covalent attachment of fluorescent labels to any nucleic acid. bioscience.co.uk These methods often utilize reagents composed of a label, a linker that interacts with the nucleic acid, and a reactive group that forms a covalent bond with heteroatoms in the nucleic acid. bioscience.co.uk Modifications to the phosphodiester backbone, such as phosphorothioate (B77711) linkages, can also be introduced to increase the stability of oligonucleotides against nuclease degradation. microsynth.commdpi.com
| Modification | Position | Purpose |
| Amino Group | 5'-end, 3'-end, Internal | Attachment of fluorescent dyes or for solid surface immobilization. microsynth.com |
| Phosphate Group | 5'-end, 3'-end | Substrate for DNA ligase (5'-phosphate); inhibition of exonuclease degradation and polymerase extension (3'-phosphate). microsynth.com |
| Phosphorothioate Bond | Internal | Resistance to nuclease degradation. microsynth.com |
| Thiol Group | 5'-end, 3'-end | Coupling to small molecules, peptides, or surfaces. microsynth.com |
| Azide Group | 5'-end, 3'-end, Internal | Attachment of alkyne-modified groups via click chemistry. microsynth.com |
Purification and Characterization Techniques for Synthesized this compound Derivatives
The successful synthesis of this compound derivatives necessitates rigorous purification to isolate the target molecules from unreacted starting materials, regioisomers, and other byproducts. Following purification, comprehensive characterization is essential to confirm the chemical structure, purity, and functionality of the derivatives. A variety of chromatographic and spectroscopic techniques are employed for these purposes.
Purification methodologies for fluorescein derivatives, including those of this compound, primarily exploit differences in polarity, charge, and size. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical assessment of purity and preparative-scale purification. tamu.edu Specifically, reverse-phase HPLC is often used to separate isomeric mixtures. tamu.edu Column chromatography is another widely used method. mdpi.comgoogle.com Silica (B1680970) gel is a common stationary phase for purifying fluorescein derivatives, separating compounds based on their polarity. mdpi.comgoogle.comrsc.org For charged derivatives, ion-exchange chromatography is an effective technique, separating molecules based on their net charge at a specific pH. nih.gov Other methods like fractional crystallization have also been proven effective for separating regioisomers of carboxyfluorescein. tamu.edu
Table 1: Purification Techniques for this compound Derivatives
| Purification Technique | Principle of Separation | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase (e.g., C18) and a mobile phase. | Separation of regioisomers tamu.edu; Purity assessment. rsc.org |
| Column Chromatography | Adsorption/partitioning on a solid stationary phase (e.g., silica gel). mdpi.comgoogle.com | General purification from reaction mixtures. mdpi.comrsc.org |
| Ion-Exchange Chromatography | Reversible binding to a charged stationary phase. nih.gov | Purification of charged derivatives. nih.gov |
| Fractional Crystallization | Differences in solubility in a specific solvent system. | Separation of large quantities of regioisomers. tamu.edu |
| Re-precipitation | Dissolving the crude product and precipitating it by adding a non-solvent. | Removal of highly soluble or insoluble impurities. google.com |
Once purified, the derivatives undergo extensive characterization to verify their identity and purity. Spectroscopic techniques are fundamental to this process. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the position of substituents on the fluorescein core. Mass Spectrometry (MS) is used to determine the molecular weight of the derivative, confirming the successful incorporation of new functional groups. rsc.org
The inherent fluorescence of the core structure makes UV-Visible absorption and fluorescence spectroscopy essential characterization tools. These techniques provide information on the electronic properties of the molecule, including the maximum absorption (λ_abs) and emission (λ_em) wavelengths, and the fluorescence quantum yield. acs.org These photophysical properties are critical for the application of these derivatives as fluorescent probes. scispace.comnih.gov Fluorescence microscopy can also be employed to visualize the interaction and accumulation of these dyes within biological structures like cells. mdpi.com
Table 2: Characterization Techniques for this compound Derivatives
| Characterization Technique | Information Obtained | Research Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms. | 1H NMR is used to confirm the structure of synthesized fluorescein derivatives. tamu.eduniph.go.jp |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | ESI-MS is used to confirm the mass-to-charge ratio of newly synthesized derivatives. rsc.org |
| UV-Visible Absorption Spectroscopy | Wavelengths of maximum light absorption (λ_abs). | Determines the optimal excitation wavelength for fluorescence. acs.org |
| Fluorescence Spectroscopy | Wavelengths of maximum fluorescence emission (λ_em), fluorescence intensity, and quantum yield. | Characterizes the key performance metrics for fluorescent probes; pH sensitivity can be assessed. acs.orgscispace.com |
| High-Performance Liquid Chromatography (HPLC) | Purity and presence of isomers or impurities. | Used to confirm the regioisomeric purity of separated 5- and 6-carboxyfluorescein. tamu.edu |
| Fluorescence Microscopy | Localization and behavior in biological samples. | Visualizes the accumulation of fluorescent derivatives in bacterial cells. mdpi.com |
Spectroscopic and Photophysical Characterization in Research Contexts
Comprehensive Analysis of Absorption and Emission Spectra of 5,6-Dicarboxyfluorescein and its Conjugates
The absorption and emission spectra of this compound are key to its application as a fluorescent marker. iitk.ac.in As a derivative of fluorescein (B123965), its fluorescence is determined by the xanthene moiety. 5,6-DCF typically exhibits two maximum absorbance wavelengths. In a 0.1 M Tris buffer at pH 8.0, the excitation wavelength (λex) is 492 nm, and the emission wavelength (λem) is 517 nm.
The spectral properties of 5,6-DCF can be significantly influenced by conjugation to other molecules, such as proteins. muni.cz For instance, when conjugated to bovine serum albumin (BSA), both the absorption and emission spectra can shift. muni.cz These shifts are dependent on the specific nature of the conjugate and the environmental conditions.
A defining characteristic of 5,6-DCF is the pH dependence of its spectra. researchgate.net The fluorescence emission intensity, typically measured around 515-517 nm, increases as the pH rises from the acidic to the physiological range (pH 6.0-7.4). This is due to the protonation and deprotonation of the molecule's carboxylic acid groups. scbt.com The absorption spectrum also shows pH-dependent changes, which allows for ratiometric measurements of pH. medchemexpress.comnih.gov For example, the related compound BCECF, which is a dicarboxyfluorescein derivative, is excited at two different wavelengths (e.g., 490 nm and 440 nm) to determine pH from the ratio of the fluorescence intensities at the emission maximum (around 535 nm). medchemexpress.comnih.gov
The following table summarizes the typical spectral properties of this compound under specific conditions:
| Property | Wavelength (nm) | Condition | Reference |
| Excitation Maximum (λex) | 492 | 0.1 M Tris, pH 8.0 | |
| Emission Maximum (λem) | 517 | 0.1 M Tris, pH 8.0 | |
| pH-sensitive Excitation | 490 / 440 | Physiological pH range | medchemexpress.comnih.gov |
| pH-sensitive Emission | 535 | Physiological pH range | medchemexpress.com |
Investigation of Fluorescence Quantum Yield and Extinction Coefficient
The fluorescence quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the brightness of a fluorescent probe. For this compound (referred to as DCF in a study), the quantum yield has been reported to be 0.88, with a molar extinction coefficient of 75,000 M⁻¹cm⁻¹ at 504 nm. nih.gov
Conjugation of 5,6-DCF to other molecules can alter these photophysical properties. For example, a nitrilotriacetic acid (NTA) conjugate of a dichlorinated derivative of carboxyfluorescein (NTA-DCF) showed a slightly lower quantum yield of 0.78 and a higher extinction coefficient of 86,000 M⁻¹cm⁻¹ at 504 nm. nih.gov Interestingly, upon binding to Ni²⁺, the quantum yield of the NTA-DCF conjugate remained high at 0.72, which is a desirable characteristic for a fluorescent label. nih.gov
The table below provides a comparison of the quantum yield and extinction coefficient for 5,6-DCF and a representative conjugate:
| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Condition | Reference |
| This compound (DCF) | 75,000 at 504 nm | 0.88 | Not specified | nih.gov |
| NTA-DCF | 86,000 at 504 nm | 0.78 | Not specified | nih.gov |
| Ni²⁺-NTA-DCF | Not specified | 0.72 | Bound to Ni²⁺ | nih.gov |
Photostability and Photobleaching Kinetics Studies
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a crucial factor for applications involving prolonged or intense illumination, such as fluorescence microscopy. While specific quantitative photobleaching kinetics for this compound are not extensively detailed in the provided search results, the general class of fluorescein dyes is known to be susceptible to photobleaching.
Studies on conjugates of related dyes like 5(6)-carboxyfluorescein (B613776) (CF) have investigated photostability. muni.cz One study evaluated short-term photostability by continuously recording emission spectra for 3 hours. muni.cz Such experiments are essential to determine the usable lifespan of the probe under specific experimental conditions. It is generally recommended to protect solutions of fluorescein derivatives from light to minimize degradation. biotium.com
Factors that can influence photostability include the chemical environment, the intensity of the excitation light, and the presence of oxidizing or reducing agents. The conjugation of 5,6-DCF to macromolecules can sometimes enhance its photostability, although this is highly dependent on the nature of the conjugate and the local environment.
Fluorescence Lifetime Measurements and Decay Analysis
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is often sensitive to the fluorophore's local environment and can provide information beyond that available from steady-state fluorescence intensity measurements.
Fluorescence decay analysis, which measures the change in fluorescence intensity over time after a pulse of excitation light, can reveal the presence of different excited-state populations or interactions with the environment. The decay of 5,6-DCF fluorescence is often analyzed using multi-exponential models, particularly when it is conjugated to other molecules or in complex biological systems. This can indicate different conformations or binding states of the fluorophore.
Environmental Sensitivity of this compound Fluorescence
The fluorescence of this compound is highly sensitive to its local environment, a property that is both a challenge and an opportunity in its application as a probe. Key environmental factors include pH, solvent polarity, and viscosity.
The pH sensitivity of 5,6-DCF is one of its most well-documented and utilized properties. abcam.com The presence of multiple carboxylic acid groups allows for protonation and deprotonation events that significantly alter the molecule's electronic structure and, consequently, its fluorescence. scbt.com As the pH of the solution increases, the carboxyl groups deprotonate, leading to a substantial increase in fluorescence intensity. This makes 5,6-DCF and its derivatives, like BCECF, excellent fluorescent indicators for measuring pH within the physiological range of approximately 6.0 to 8.0. medchemexpress.com
The protonation state affects not only the emission intensity but also the absorption spectrum. researchgate.net This allows for ratiometric pH measurements, where the ratio of fluorescence intensity at a single emission wavelength is measured following excitation at two different wavelengths (one pH-sensitive and one pH-insensitive or less sensitive). nih.gov This ratiometric approach provides a more robust measurement that is less susceptible to variations in probe concentration, photobleaching, and instrument settings. The pKa of the related probe BCECF is approximately 6.97, making it highly sensitive to pH changes near neutral pH. biotium.com
The protonation of the benzoic acid group in fluorescein derivatives is known to have a notable effect on their spectral properties. mit.edu This protonation can influence the equilibrium between different structural forms of the dye, such as the fluorescent quinonoid and non-fluorescent lactone forms.
The photophysical properties of this compound are also influenced by the polarity and viscosity of the surrounding solvent.
Solvent Polarity: Changes in solvent polarity can affect the energy levels of the ground and excited states of the fluorophore, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov For fluorescein and its derivatives, both specific interactions like hydrogen bonding and non-specific interactions related to solvent polarity play a role. nih.gov Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.netjmchemsci.com The fluorescence intensity can also be affected, often decreasing as solvent polarity increases due to the potential for non-radiative decay pathways. researchgate.net
Viscosity: The fluorescence of certain dyes, known as "molecular rotors," is highly sensitive to the viscosity of their environment. nih.gov While 5,6-DCF is not a classic molecular rotor, its fluorescence can still be influenced by viscosity. In highly viscous environments, the non-radiative decay processes that involve molecular motion can be restricted, leading to an increase in fluorescence quantum yield and lifetime. nih.gov This effect has been observed in various fluorescent probes where increased viscosity leads to enhanced fluorescence intensity. researchgate.net The relationship between fluorescence and viscosity can sometimes be complex and may also be coupled with temperature effects. nih.govmyu-group.co.jp
Advanced Bioimaging and Microscopy Applications of 5,6 Dicarboxyfluorescein
General Principles of 5,6-Dicarboxyfluorescein as a Fluorescent Probe in Biological Systems
This compound (5,6-CF) is a derivative of the highly fluorescent molecule fluorescein (B123965). nih.gov Its utility as a fluorescent probe in biological systems stems from several key principles. Primarily, it possesses intrinsic fluorescence, emitting light upon excitation at a specific wavelength. nih.govresearchgate.net This property allows for the visualization of biological structures and processes when the molecule is introduced into a system. nih.gov
A crucial aspect of 5,6-CF's function is its reactivity, which allows it to be chemically linked to other molecules. The succinimidyl ester (SE) form of 5,6-CF, known as 5,6-Carboxyfluorescein (B556484) succinimidyl ester (5,6-FAM SE), is particularly important. biotium.comabpbio.com This amine-reactive derivative readily forms stable covalent bonds with primary and secondary aliphatic amines on proteins and other biomolecules. biotium.comabcam.commybiosource.com This conjugation capability enables the specific labeling of target structures within cells and tissues. abpbio.comabcam.com
Furthermore, the fluorescence of 5,6-CF is sensitive to its local environment, most notably pH. researchgate.netabcam.com Changes in the surrounding pH can alter the fluorescence intensity of the dye. researchgate.netnih.gov This property allows 5,6-CF and its derivatives to be used as pH sensors, providing information about the acidity or alkalinity of cellular compartments. abcam.comnih.gov The general mechanism involves the modulation of the fluorophore's electronic properties by the surrounding environment, leading to changes in fluorescence output. nih.gov This can be based on mechanisms like Photoinduced Electron Transfer (PeT), where the interaction with the target molecule or ion alters the electron transfer processes within the dye, thereby switching the fluorescence "on" or "off". nih.gov
Application in Fluorescence Microscopy Techniques
The unique photophysical properties of this compound make it a valuable tool in various fluorescence microscopy techniques, enabling researchers to visualize and study a wide range of biological phenomena.
Wide-field Fluorescence Imaging
In wide-field fluorescence microscopy, the entire specimen is illuminated with excitation light, and the resulting fluorescence is captured to form an image. leica-microsystems.comlicorbio.comuk.com this compound and its conjugates are well-suited for this technique due to their bright fluorescence. licorbio.com This method is particularly useful for quickly observing large areas of a sample and is commonly employed in applications like protein localization and imaging of cellular dynamics. licorbio.comuk.com While it can be limited by background fluorescence in thick samples, its affordability and ability to capture images with high temporal resolution make it an essential technique in cell and molecular biology. licorbio.com
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) offers improved image resolution and contrast compared to wide-field microscopy by using a focused laser beam to scan the sample and a pinhole to reject out-of-focus light. nih.govwur.nlfsu.edu This technique allows for the creation of high-resolution, three-dimensional images of biological specimens. nih.govwur.nl this compound is frequently used in CLSM due to its bright and photostable fluorescence, which is essential for withstanding the intense laser illumination. nih.gov The development of advanced CLSM systems, including those with spectral detectors, allows for the simultaneous imaging of multiple fluorophores, including 5,6-CF, and the separation of their signals. wur.nlupsc.se
Super-Resolution Microscopy (e.g., STORM, PALM, STED) utilizing this compound
Super-resolution microscopy techniques overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govibidi.com These methods include Stimulated Emission Depletion (STED) microscopy, and single-molecule localization techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). nih.govthermofisher.com
STED microscopy achieves super-resolution by using two lasers: one to excite the fluorophores and a second, donut-shaped beam to de-excite fluorophores at the periphery of the focal spot, effectively narrowing the area of fluorescence emission. thermofisher.comtechnologynetworks.com
PALM and STORM rely on the sequential activation and localization of individual photoswitchable fluorescent molecules. nih.govabberior.rocks By imaging only a sparse subset of fluorophores at a time, their positions can be determined with high precision, and a super-resolved image is reconstructed from these localizations. nih.govtechnologynetworks.com While PALM typically uses photoactivatable fluorescent proteins, STORM often employs organic dyes. abberior.rocks The photophysical properties of the fluorescent probes are critical for the success of these techniques. nih.gov
Two-Photon Excitation Microscopy
Two-photon excitation microscopy (TPEM) is a powerful technique for imaging deep within scattering biological tissues. wikipedia.orgnih.gov It utilizes the simultaneous absorption of two lower-energy (typically near-infrared) photons to excite a fluorophore. wikipedia.orgibidi.com This process offers several advantages, including increased penetration depth, reduced phototoxicity, and confinement of fluorescence excitation to the focal volume, which provides intrinsic optical sectioning. nih.govthermofisher.com this compound and other common fluorophores can be excited via two-photon absorption, although their two-photon absorption spectra may differ from their one-photon spectra. mit.edu TPEM is particularly valuable for in vivo imaging of dynamic processes in thick specimens like tissues and even whole organisms. nih.govibidi.com
Fluorescence Lifetime Imaging Microscopy (FLIM) Applications
Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that provides information about the local environment of a fluorophore by measuring its fluorescence lifetime—the average time it spends in the excited state before returning to the ground state. leica-microsystems.comsemi.ac.cn This lifetime is a characteristic property of a fluorophore and can be influenced by factors such as ion concentration, pH, and molecular binding. leica-microsystems.comleica-microsystems.com
This compound and its derivatives are utilized in FLIM applications as environmentally sensitive probes. leica-microsystems.com For instance, changes in intracellular pH can be monitored by observing changes in the fluorescence lifetime of 5,6-CF. leica-microsystems.com FLIM offers distinct advantages over simple intensity-based measurements because the fluorescence lifetime is independent of the probe concentration and excitation intensity, making it a more robust and quantitative method. semi.ac.cnleica-microsystems.com
FLIM is often combined with other microscopy techniques, such as confocal and two-photon microscopy, to provide multidimensional data. picoquant.com A particularly powerful application of FLIM is in conjunction with Förster Resonance Energy Transfer (FRET), a mechanism that can be used to study molecular interactions. leica-microsystems.comnih.gov The fluorescence lifetime of a donor fluorophore, such as a 5,6-CF derivative, decreases when it undergoes FRET with an acceptor molecule, providing a sensitive measure of their proximity. nih.gov
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~495 nm | abpbio.com |
| Emission Maximum (Em) | ~520 nm | abpbio.com |
| Molecular Weight | 376.32 g/mol | abcam.com |
| Purity | >95% | abcam.com |
Principles of FLIM for Molecular Environment Probing
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that provides contrast based on the fluorescence lifetime of a fluorophore at each point in an image. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. abcam.compicoquant.comuq.edu.au This lifetime is an intrinsic property of a fluorophore and is highly sensitive to its immediate molecular environment, but independent of the fluorophore's concentration. abcam.comnih.gov Factors such as pH, ion concentration, viscosity, and molecular binding can alter the fluorescence lifetime, making FLIM an exceptional tool for probing the microenvironment within living cells. abcam.compicoquant.com
The compound this compound (5,6-CF) is a pH-sensitive fluorescent indicator. nih.govabcam.com Its fluorescence emission intensity is known to increase with pH in the physiological range of 6.0 to 7.4. nih.gov This pH dependency also extends to its fluorescence lifetime. Studies have shown that the fluorescence lifetime of fluorescein derivatives shortens as the pH of the environment increases. mdpi.com For instance, in one study, the average autofluorescence lifetime of a related compound, FAD, in HeLa cells decreased from 1.11 ns at a pH of 5.0 to 0.78 ns at a pH of 9.0. mdpi.com This principle allows this compound to be used as a probe to map intracellular pH gradients within different cellular compartments using FLIM, without the need for the complex ratiometric imaging required by some other pH-sensitive dyes. nih.gov A study conducted in vivo on mice with lymphoid leukaemia demonstrated that the ratio of fluorescence intensities of 5,6-CF at two different excitation wavelengths (490 nm and 465 nm) correlated with tissue pH, distinguishing tumor tissue from normal tissue. nih.gov This highlights the probe's utility in sensing the physiological environment.
The following table summarizes the relationship between environmental factors and the fluorescence lifetime of fluorescein-based probes.
| Environmental Parameter | Effect on Fluorescence Lifetime | Research Finding |
| pH | Lifetime decreases as pH increases. | The fluorescence emission of 5,6-CF increases with pH from 6.0 to 7.4. nih.gov The average fluorescence lifetime of related endogenous fluorophores has been shown to decrease with increasing intracellular pH. mdpi.com |
| Ion Concentration | Can quench fluorescence, shortening the lifetime. | The fluorescence of various dyes can be sensitive to ions like Ca2+. picoquant.com |
| Binding to Proteins | Can lead to an increase or decrease in lifetime depending on the interaction. | The fluorescence lifetime of fluorophores can change upon binding to proteins. mdpi.com |
FLIM-FRET (Förster Resonance Energy Transfer) Studies with this compound Donors
FLIM is a particularly robust method for measuring Förster Resonance Energy Transfer (FRET), a phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. nih.govnih.govleica-microsystems.com This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nanometers). nih.govleica-microsystems.com The key advantage of using FLIM for FRET (FLIM-FRET) is that it measures the quenching of the donor's fluorescence lifetime, which is a direct consequence of the energy transfer. nih.govnih.gov This measurement is independent of probe concentration and excitation intensity, overcoming significant limitations of intensity-based FRET measurements. nih.govfrontiersin.org
In a FLIM-FRET experiment, if the donor and acceptor molecules are interacting, the donor's fluorescence lifetime will be shorter than its lifetime in the absence of the acceptor. leica-microsystems.com By measuring the spatial distribution of the donor's lifetime, a map of protein-protein interactions within a cell can be generated. nih.govnih.gov
Fluorescein derivatives, including this compound, are commonly used as donor fluorophores in FRET studies due to their favorable spectral properties, including a high quantum yield. thermofisher.com They are often paired with acceptor fluorophores like rhodamine or cyanine (B1664457) dyes. nih.gov A critical requirement for a FRET pair is the overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor. leica-microsystems.comfrontiersin.org
While specific FLIM-FRET studies explicitly detailing the use of this compound as a donor are not widespread in the reviewed literature, the principles are well-established with closely related fluorescein compounds. For example, a study using fluorescein as a donor and rhodamine as an acceptor on adjacent DNA strands demonstrated efficient FRET, highlighting the suitability of this pairing for studying molecular proximity. nih.gov Given its spectral characteristics, this compound can be effectively paired with acceptors like tetramethylrhodamine (B1193902) (TMR) or cyanine dyes such as Cy3.
The table below provides examples of potential FRET pairs involving fluorescein derivatives as the donor.
| Donor Fluorophore | Potential Acceptor Fluorophore | Förster Radius (R₀) in Å | Reference |
| Fluorescein | Tetramethylrhodamine | 55 | thermofisher.com |
| Fluorescein | Fluorescein | 44 | thermofisher.com |
| Fluorescein | QSY 7 and QSY 9 dyes | 61 | thermofisher.com |
| IAEDANS | Fluorescein | 46 | thermofisher.com |
| BODIPY FL | BODIPY FL | 57 | thermofisher.com |
Real-time FLIM Imaging Methodologies
The ability to perform FLIM in real-time is crucial for studying dynamic cellular processes. uci.edusemanticscholar.org Traditional FLIM methods, such as time-correlated single-photon counting (TCSPC), have historically been slow, limiting their application to static or slow-moving samples. semanticscholar.org However, recent advancements in detector technology and computational analysis have enabled the development of high-speed and real-time FLIM systems. uci.edusemanticscholar.orgelifesciences.org
These methodologies allow for the observation of rapid changes in fluorescence lifetime, providing insights into dynamic events such as protein interactions, conformational changes, and fluctuations in the cellular microenvironment. semanticscholar.orgnih.gov For example, real-time FLIM can be used to monitor the progression of cells through the cell cycle or to track the rapid transit of molecules between cellular organelles. nih.govnih.gov
The application of this compound and its derivatives in real-time FLIM is highly valuable due to its sensitivity to dynamic physiological changes, such as pH fluctuations. nih.gov The development of open-source software for real-time FLIM analysis further enhances the accessibility and utility of these techniques, allowing for on-the-fly assessment of data quality and early identification of biological signatures. semanticscholar.org This is particularly beneficial when imaging sensitive live biological samples, as it can minimize phototoxicity and photobleaching by reducing acquisition times. semanticscholar.org The combination of a responsive probe like this compound with real-time FLIM opens up possibilities for visualizing and quantifying dynamic cellular events with high spatiotemporal resolution. nih.govuci.edu
Cellular and Subcellular Imaging Studies
Live-Cell and Fixed-Cell Labeling Methodologies
This compound is frequently utilized for cellular labeling in its diacetate succinimidyl ester form, commonly known as 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE). nih.govnih.gov This cell-permeable derivative is initially non-fluorescent. nih.govbiotium.com Once inside a live cell, intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into the highly fluorescent and membrane-impermeable this compound. nih.gov The succinimidyl ester group then reacts with primary amines on intracellular proteins, forming stable covalent bonds. nih.gov This process ensures that the fluorescent label is well-retained within the cell for extended periods, even through multiple cell divisions, and is not transferred to adjacent cells. nih.govnih.gov
This labeling methodology is applicable to both live and fixed cells. For live cells, the enzymatic conversion is a key step. The labeling is generally non-toxic and has minimal impact on cell proliferation or biology. nih.gov In fixed cells, the staining pattern can be preserved after fixation with agents like formaldehyde, although fixation with solvents such as methanol (B129727) may extract lipids and lead to poor staining if membrane integrity is the focus. biotium.commybiosource.com Research has shown that CFSE remains stably detectable in cells that have undergone apoptosis or necrosis, making it a useful tool for tracing both viable and dying cells in mixed populations. nih.gov
The table below outlines typical protocols for labeling both adherent and suspension cells with CFDA-SE.
| Cell Type | Labeling Protocol | Incubation | Working Concentration | Reference |
| Adherent Cells | Grow cells on coverslips. Replace medium with prewarmed (37°C) CFDA-SE working solution. | 15 min at 37°C | 0.5–25 µM | nih.gov |
| Suspension Cells | Resuspend cells in 0.1% BSA/PBS at 1 × 10⁶ cells/mL. Add CFDA-SE stock solution. | Varies with protocol | ~10 µM | nih.gov |
| Fixed Cells | Fix cells with formaldehyde. Wash with PBS. Permeabilize with a detergent like Triton™ X-100 if needed for subsequent antibody staining. | Varies with protocol | Varies with protocol | mybiosource.com |
Investigating Plasma Membrane Dynamics with this compound Probes
The plasma membrane is a dynamic structure central to numerous cellular functions, and fluorescent probes are invaluable for studying its properties and behavior in real-time. nih.govuq.edu.aursc.org Probes designed for plasma membrane imaging often incorporate a lipophilic moiety that anchors the fluorophore to the lipid bilayer, and a fluorescent reporter group. uq.edu.aumdpi.com
6-Carboxyfluorescein (a structural isomer of this compound) has been successfully used as the fluorophore in the design of novel plasma membrane probes. nih.gov In one study, stearic acid was used as a lipophilic tail to anchor 6-carboxyfluorescein to the membrane. nih.gov By systematically varying the charge and hydrophobicity of the probe, researchers developed probes that exhibited bright and stable plasma membrane labeling. nih.gov Probes carrying a net positive charge showed particularly robust retention, likely due to favorable electrostatic interactions with the negatively charged outer leaflet of the plasma membrane. nih.gov
These types of probes allow for the visualization of morphological changes in the plasma membrane during processes like endocytosis and apoptosis. uq.edu.au The fluorescence intensity and distribution of the this compound-based probe can report on the integrity and organization of the membrane. nih.gov For example, fluorescence photobleaching techniques using carboxyfluorescein have been employed to demonstrate the dynamic continuity of membrane compartments between adjacent plant cells. nih.gov Furthermore, the sensitivity of this compound to its environment, such as changes in membrane potential, can be harnessed to create functional membrane probes. thermofisher.compolimi.it
Analysis of Cellular Uptake Mechanisms of this compound Conjugates
Understanding how molecules and nanoparticles enter cells is fundamental for developing drug delivery systems and therapeutic agents. This compound and its derivatives are widely used to label molecules of interest to track their cellular uptake and intracellular trafficking. nih.govacs.orgresearchgate.net The primary mechanisms of cellular entry for larger molecules and conjugates are forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govnih.gov
The specific pathway utilized often depends on the properties of the conjugated molecule, such as its size, charge, and the presence of specific ligands. polimi.itnih.gov For instance, a study investigating the uptake of platelet-derived extracellular vesicles (PEVs) used 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE) to label the vesicles. researchgate.net By using pharmacological inhibitors of specific endocytic pathways, they determined that the uptake of these PEVs was significantly inhibited by chlorpromazine, a known inhibitor of clathrin-mediated endocytosis. researchgate.net This indicates that the PEVs primarily enter cells through this pathway.
In another study, a "molecular umbrella" constructed from cholic acid and spermine (B22157) was conjugated to 5-carboxyfluorescein (B1664652) to study its cellular entry. acs.org The results showed that the uptake was dependent on concentration and time, and was inhibited at low temperatures (4°C), which is characteristic of an energy-dependent endocytic process. acs.org Further experiments with inhibitors suggested that multiple pathways, including clathrin-mediated and caveolae/lipid-raft-dependent endocytosis, were involved in the internalization of this conjugate. acs.org
The table below summarizes common endocytic pathways and inhibitors used to study the uptake of fluorescently labeled conjugates.
| Endocytosis Pathway | Key Features | Common Inhibitor(s) | Reference |
| Clathrin-mediated | Formation of clathrin-coated pits, involves dynamin. | Chlorpromazine, Pitstop 2 | nih.govresearchgate.net |
| Caveolae-mediated | Flask-shaped invaginations rich in caveolin and cholesterol. | Genistein, Filipin, Methyl-β-cyclodextrin | nih.govnih.gov |
| Macropinocytosis | Large-scale, actin-driven engulfment of extracellular fluid. | Cytochalasin D, Wortmannin, Amiloride | nih.govnih.gov |
Intracellular Localization and Trafficking Pathways of Labeled Biomolecules
The visualization of a biomolecule's journey into and within a cell is fundamental to understanding its function. This compound (5,6-DCF) and its derivatives have become instrumental fluorescent tools for elucidating the subcellular location and transport routes of various biomolecules. These compounds can be used either as tracers for fluid-phase uptake or, more commonly, as covalent labels attached to specific molecules of interest, such as proteins and peptides. lubio.ch The primary advantage of using fluorescein-based dyes is their high absorptivity, strong fluorescence quantum yields, and an excitation maximum that aligns well with the common 488 nm laser line used in fluorescence microscopy and flow cytometry. lubio.ch
The method of introducing the dye into the cell dictates its application. The base molecule, 5,6-Carboxyfluorescein, is membrane-impermeant and can be used as a polar tracer to study fluid-phase endocytosis, a process where the cell internalizes extracellular fluid and its solutes within vesicles. interchim.frbiotium.comthermofisher.com
For tracking specific proteins or peptides, reactive derivatives are employed. A prominent example is 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE). biotium.comnih.gov This cell-permeable version of the dye can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, activating the molecule. biotium.comcaymanchem.com The now-exposed succinimidyl ester group is amine-reactive and proceeds to form stable, covalent bonds with primary amine groups found on intracellular proteins. biotium.comnih.govfishersci.no This process effectively traps the fluorescent label inside the cell, allowing for long-term tracking of the labeled protein population. biotium.com
Research utilizing these labeling strategies has provided detailed insights into the pathways biomolecules take after entering a cell. The internalization route for labeled peptides is frequently identified as endocytosis, an energy-dependent process involving membrane binding and the formation of endosomal vesicles. nih.govnih.gov Studies have successfully used 5,6-DCF labeled biomolecules to observe their distribution and trafficking through various cellular compartments.
Detailed Research Findings
Investigations using 5,6-DCF and its derivatives have successfully mapped the localization and movement of labeled biomolecules in diverse biological systems. These studies highlight the dye's utility in tracking molecules from the cell surface to their ultimate intracellular destinations.
Vesicular Localization: In a study assessing the utility of CFSE as a cellular tracking label, human intervertebral disc cells were labeled with the fluorochrome. nih.gov Using fluorescence microscopy, the label was observed in discrete vesicles within the cells, and at the ultrastructural level, electron-dense vesicles were seen, confirming the compartmentalization of the label. nih.gov
Tumor Cell Penetration: A tumor-homing peptide labeled with 5/6-Carboxyfluorescein was shown to be efficiently incorporated into pancreatic ductal adenocarcinoma cells within tumor tissue in a mouse model. nih.gov The labeled peptide covered nearly the entire tumor nest, and its mode of entry was determined to be an energy-dependent endocytosis process. nih.gov This demonstrates the ability of the label to track a targeted peptide from the extracellular space to the cell interior in a complex tissue environment. nih.gov
Symplastic Transport in Plants: The trafficking of photoassimilates in plants has been visualized using 6(5)-Carboxyfluorescein. nih.gov Its diacetate form was applied to the leaves of Medicago truncatula. After 12 hours, the fluorescent tracer was observed in the vascular system of the roots and had moved into root nodules. nih.gov Specifically, the dye was present in the vascular bundles, the vascular endodermis, and the first layer of nodule parenchyma cells, clearly delineating a symplastic transport pathway from the leaves to specific cell layers within the root nodules. nih.gov
These examples underscore the power of this compound-based labeling for studying the dynamic processes of biomolecule trafficking and localization in various cell types and even whole organisms.
Interactive Data Table: Research on Intracellular Trafficking using this compound Derivatives
| Labeled Biomolecule/Tracer | Cell/Tissue Type | Observed Localization | Trafficking Pathway Investigated |
| 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester (CFSE) | Human Intervertebral Disc Cells | Cytoplasm, discrete vesicles nih.gov | General intracellular labeling and retention nih.gov |
| 5/6-Carboxyfluorescein-labeled tumor-homing peptide | Pancreatic Ductal Adenocarcinoma (in vivo) | Broad incorporation into tumor cells within tumor nests nih.gov | Endocytosis nih.gov |
| 6(5)-Carboxyfluorescein diacetate | Medicago truncatula (plant) | Vascular bundles, vascular endodermis, and parenchyma cells of root nodules nih.gov | Phloem-mediated symplastic transport nih.gov |
| This compound | Cytoplasmic pH studies | Cytoplasm researchgate.net | Not applicable (used as stationary indicator) researchgate.net |
Applications in Biochemical and Molecular Assays
Protein Labeling and Tracking in Research
The ability to covalently attach 5,6-dicarboxyfluorescein to proteins allows researchers to track their location, concentration, and interactions within complex biological systems.
Site-Specific Protein Labeling Methodologies
The most prevalent method for labeling proteins with this compound involves N-hydroxysuccinimide (NHS) ester-mediated derivatization. nih.gov This chemical method targets primary amine groups found on proteins, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. nih.govbiotium.com
The process utilizes an activated form of the dye, 5,6-Carboxyfluorescein (B556484) N-hydroxysuccinimide ester (5(6)-FAM, SE), which is an amine-reactive reagent. biotium.commedchemexpress.com The NHS ester group reacts with a primary amine under mild alkaline conditions (typically pH 8-9.5) to form a stable, covalent amide bond, effectively tethering the fluorescein (B123965) molecule to the protein. nih.govbiotium.com This method allows for the conjugation of various fluorescent probes, biotin, and cross-linkers to primary amines on a biomolecule. nih.gov
While this technique is robust and widely used, it is a chemical labeling method that targets available primary amines and may not be strictly "site-specific" in the same manner as genetic encoding techniques, which can incorporate probes at a single, predetermined site. thermofisher.com More advanced strategies for achieving high site-specificity include the genetic incorporation of unnatural amino acids with bioorthogonal functional groups or the use of enzyme-mediated ligation with tags like SNAP-tags or Sortase tags. nih.govrsc.org However, the NHS ester chemistry remains a primary and accessible method for general protein labeling with this compound. nih.gov
Interactive Table: Key Features of 5,6-Carboxyfluorescein NHS Ester Labeling
| Feature | Description | Reference(s) |
| Target Group | Primary amines (N-terminus, lysine side chains) | biotium.com, nih.gov |
| Reagent | 5,6-Carboxyfluorescein N-hydroxysuccinimide ester (5(6)-FAM, SE) | medchemexpress.com, biotium.com |
| Reaction pH | Typically 8.0 - 9.5 | biotium.com |
| Bond Formed | Stable amide linkage | biotium.com |
| Primary Use | Covalent labeling of proteins, antibodies, and other biomolecules | fishersci.no, empbiotech.com |
Studies of Protein-Protein Interactions using this compound Probes
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions (PPIs) in real-time. assaygenie.com FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm). assaygenie.commdpi.com This distance-dependent phenomenon makes FRET an effective "spectroscopic ruler" for monitoring molecular interactions. assaygenie.com
In a typical FRET-based PPI assay, two potentially interacting proteins are labeled with a donor and an acceptor fluorophore, respectively. assaygenie.com 5,6-Carboxyfluorescein (FAM) is an excellent donor fluorophore due to its spectral properties and high quantum yield. empbiotech.com It is often paired with an acceptor dye such as TAMRA (carboxytetramethylrhodamine). biotium.com If the two proteins interact, bringing the FAM donor and the acceptor dye into close proximity, energy transfer occurs. univr.it This is detected as a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission. researchgate.netnih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the dyes, making the signal highly sensitive to changes in protein association. univr.it This approach allows for the quantitative analysis of binding events and the dynamics of protein complex formation in solution and in living cells. assaygenie.comexcelitas.com
Monitoring Protein Conformation and Dynamics
Beyond intermolecular interactions, FRET can also be used to monitor intramolecular changes, providing insights into a protein's conformation and dynamics. nih.govnih.gov In this application, a single protein is labeled at two distinct sites with a FRET donor-acceptor pair. nih.gov this compound can serve as one of the fluorophores in such a construct.
A change in the protein's conformation that alters the distance or orientation between the two attached dyes will cause a corresponding change in FRET efficiency. univr.it For example, a protein transitioning from an "open" to a "closed" conformation might bring the donor and acceptor closer together, resulting in an increase in FRET. This allows researchers to observe ligand binding events, allosteric regulation, or protein folding/unfolding dynamics. nih.govwhiterose.ac.uk Fluorescence-based techniques, including FRET, are powerful tools for these studies because they can provide real-time information in a non-invasive manner. nih.govmdpi.com
Enzyme Activity and Inhibition Assays
Fluorometric assays are a cornerstone of enzyme kinetics and inhibitor screening, offering high sensitivity and continuous monitoring capabilities. nih.govwikipedia.org this compound and its derivatives are integral to many of these assays.
Fluorometric Detection of Enzyme-Catalyzed Reactions
The fundamental principle of many fluorometric enzyme assays is the use of a substrate that becomes fluorescent, or changes its fluorescent properties, upon enzymatic modification. nih.govthermofisher.com An enzyme substrate can be designed by covalently linking a derivative of this compound to a moiety that quenches its fluorescence. When an enzyme cleaves the substrate, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. nih.gov The rate of this fluorescence increase is directly proportional to the rate of the enzyme-catalyzed reaction, allowing for precise measurement of enzyme activity. nih.govresearchgate.net
For example, a study on silyl (B83357) hydrolase activity developed fluorogenic organosilyl ether substrates that, upon cleavage of a Si-O bond by the enzyme, release a fluorescent molecule, allowing for spectrophotometric detection and quantification of enzyme activity. chemrxiv.org Similarly, assays for proteases can use peptide substrates flanked by a FRET pair (e.g., a fluorescein derivative and a quencher). thermofisher.com Cleavage of the peptide by the protease separates the pair, abolishing FRET and leading to an increase in donor fluorescence. thermofisher.comresearchgate.net
Interactive Table: Research Findings on Fluorometric Enzyme Assays
| Enzyme Type | Assay Principle | Substrate Type | Detection Method | Reference(s) |
| Hydrolases | Release of a fluorophore from a non-fluorescent substrate upon cleavage. | Fluorogenic substrates with scissile bonds (e.g., silyl ether, ester). | Increase in fluorescence intensity. | nih.gov, chemrxiv.org |
| Proteases | Separation of a FRET donor and quencher upon peptide cleavage. | Peptide substrates labeled with a FRET pair (e.g., EDANS/dabcyl). | Increase in donor fluorescence due to FRET disruption. | thermofisher.com, researchgate.net |
| Phosphodiesterases | Displacement of a fluorescently labeled ligand from an enzyme or binding partner. | Fluorescein-labeled cyclic mononucleotides. | Change in fluorescence polarization. | nih.gov |
High-Throughput Screening Methodologies using this compound
High-throughput screening (HTS) is essential for modern drug discovery, allowing for the rapid testing of thousands of compounds for their ability to inhibit a specific enzyme target. nih.gov Fluorescence-based assays are the most common readout method in HTS campaigns due to their high sensitivity, suitability for miniaturization, and lack of need for radioactive materials. nih.govplos.org
The properties of this compound make it well-suited for HTS. FRET-based assays, for instance, are homogeneous (no-wash), which simplifies automation and is ideal for HTS applications. mdpi.combpsbioscience.com Fluorescence Polarization (FP) is another powerful HTS technique. In an FP assay, a small, fluorescently-labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When the tracer binds to a larger molecule, such as an enzyme, its tumbling slows dramatically, leading to a high polarization signal. A potential inhibitor can be identified by its ability to compete with the tracer for binding to the enzyme, which results in a decrease in fluorescence polarization.
A notable example is an HTS assay developed to screen for inhibitors of phosphodiesterase 5 (PDE5). nih.gov This assay utilized fluorescein-labeled cyclic-3',5'-guanosine monophosphate as the substrate tracer in a simple "mix-incubate-read" format, demonstrating the potential for high-throughput screening of enzyme inhibitors in various matrices. nih.gov Such assays are robust, reproducible, and can be readily implemented in 96- or 384-well plate formats for large-scale screening campaigns. mdpi.com
Integration with Advanced Materials and Nanotechnology in Research
Labeling of Nanoparticles and Nanomaterials with 5,6-Dicarboxyfluorescein for Research Purposes
The covalent labeling of nanoparticles with fluorescent dyes like 5,6-DCF is a crucial technique for their visualization and tracking in biological and material systems. The carboxylic acid groups of 5,6-DCF provide convenient handles for conjugation to the surfaces of a wide variety of nanomaterials, including silica (B1680970) nanoparticles and polymeric nanoparticles. google.com This functionalization allows researchers to monitor the biodistribution of nanoparticles, their uptake by cells, and their fate within complex environments.
The stability of the fluorescent label is paramount for accurate interpretation of experimental results. semanticscholar.org Covalent attachment of 5,6-DCF to the nanoparticle core is generally considered the most reliable method to prevent dye leakage, which can lead to misinterpretation of the nanoparticle's location and behavior. semanticscholar.org Dual-labeling strategies, where nanoparticles are tagged with both a fluorescent dye and a radioactive label, have been developed to rigorously assess the in vitro and in vivo stability of the fluorescent tag. nih.gov
The process of labeling nanoparticles with 5,6-DCF often involves surface modification of the nanoparticle to introduce functional groups that can react with the carboxylic acid moieties of the dye. This can be achieved through various chemical strategies, ensuring a stable and robust linkage. The resulting fluorescently labeled nanoparticles can then be used in a multitude of research applications, from fundamental studies of nanoparticle-cell interactions to the development of new diagnostic and therapeutic agents.
| Nanoparticle Type | Fluorescein Derivative | Purpose of Labeling |
| Silica Nanoparticles | This compound | Intracellular tracking and imaging. google.com |
| PLGA Nanoparticles | Fluorescein isothiocyanate (FITC) | Studying nanoparticle biodistribution. semanticscholar.org |
| Multi-walled Carbon Nanotubes (mCNTs) | Fluorescein isothiocyanate (FITC) | Tracking uptake into hematopoietic stem and progenitor cells. nih.gov |
| Gold Nanoparticles (GNPs) | Fluorescein-labeled oligonucleotides | Studying non-covalent adsorption efficiency. mdpi.com |
Development of Nanoparticle-Based Fluorescent Probes
Leveraging the fluorescent properties of 5,6-DCF, researchers have developed a variety of nanoparticle-based fluorescent probes for detecting and imaging specific analytes and biological processes. These nanoprobes offer several advantages over traditional molecular probes, including enhanced brightness, improved photostability, and the potential for targeted delivery. nih.gov
The design of these probes often involves the functionalization of a nanoparticle scaffold with 5,6-DCF and a recognition element that can selectively interact with the target of interest. researchgate.net This interaction can induce a change in the fluorescence signal of 5,6-DCF, allowing for quantitative detection. For instance, a nanoparticle-based probe could be designed to experience fluorescence quenching in its native state, with fluorescence being restored upon binding to a specific biomolecule.
Carbon nanoparticles have emerged as a promising platform for the development of fluorescent probes due to their low toxicity, good biocompatibility, and tunable multicolor luminescence. nih.govmdpi.com By incorporating molecules like 5,6-DCF or other responsive dyes, these carbon-based nanoprobes can be engineered to sense changes in their local environment, such as pH or the presence of reactive oxygen species. mdpi.com The development of such probes holds significant potential for advancing our understanding of cellular processes and for the early diagnosis of diseases. researchgate.netfrontiersin.org
Applications in Biosensor and Chemical Sensor Platforms
The integration of 5,6-DCF and other fluorescent dyes into nanoparticle-based platforms has led to the creation of highly sensitive and selective biosensors and chemical sensors. nih.govthepharmajournal.com These sensors utilize the principles of fluorescence detection, where the presence of an analyte modulates the light emission of the fluorescent component. mdpi.com Nanomaterials play a crucial role in these platforms by providing a high surface area for analyte interaction and by enhancing the signal transduction. nih.govmdpi.com
In a typical nanoparticle-based fluorescent sensor, 5,6-DCF can be attached to the surface of a nanoparticle, such as a gold nanoparticle or a quantum dot. nih.govthepharmajournal.com The recognition element, which is also immobilized on the nanoparticle surface, selectively binds to the target analyte. This binding event can cause a change in the fluorescence of 5,6-DCF through various mechanisms, including fluorescence resonance energy transfer (FRET), photoinduced electron transfer (PET), or aggregation-induced emission (AIE). mdpi.com
These sensor platforms have been applied to the detection of a wide range of analytes, from small molecules and ions to large biomolecules like proteins and nucleic acids. thepharmajournal.comfrontiersin.org The versatility of nanoparticle-based fluorescent sensors makes them a valuable tool in diverse fields, including medical diagnostics, environmental monitoring, and food safety. thepharmajournal.com The ongoing research in this area focuses on improving the sensitivity, selectivity, and response time of these sensors, as well as developing multiplexed detection systems capable of analyzing multiple analytes simultaneously. frontiersin.org
| Sensing Principle | Description |
| Fluorescence Resonance Energy Transfer (FRET) | A donor fluorophore transfers energy to an acceptor molecule in close proximity, leading to a change in fluorescence. nih.gov |
| Photoinduced Electron Transfer (PET) | Electron transfer between the fluorophore and a quencher molecule upon photoexcitation, which is modulated by analyte binding. |
| Aggregation-Induced Emission (AIE) | Fluorophores that are non-emissive in solution become highly fluorescent upon aggregation, a process that can be triggered by an analyte. mdpi.com |
| Inner Filter Effect (IFE) | The absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the fluorophore, leading to a decrease in fluorescence intensity. |
Role in Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful framework for the bottom-up construction of complex and functional materials. wikipedia.org this compound, with its aromatic structure and hydrogen-bonding capabilities, can serve as a building block in the design of self-assembling supramolecular systems.
The dicarboxylic acid functionality of 5,6-DCF allows it to participate in hydrogen bonding networks, which are a cornerstone of supramolecular assembly. mdpi.com These interactions can be used to direct the self-organization of molecules into well-defined architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. researchgate.net By incorporating 5,6-DCF into these assemblies, it is possible to create materials with built-in fluorescent properties.
The design of these supramolecular assemblies often involves the use of complementary molecules that can recognize and bind to the carboxylic acid groups of 5,6-DCF. 1088press.it This molecular recognition process drives the self-assembly and determines the final structure and properties of the resulting material. researchgate.net The ability to control the assembly process through the design of the molecular components opens up possibilities for creating novel materials with tailored optical and electronic properties. researchgate.netnih.gov For example, fluorescein has been used as a component in a type I supramolecular photosensitizer, where self-assembly induces charge separation. acs.org
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. wikipedia.orgsupramolecularevans.com The carboxylic acid groups of 5,6-DCF can act as recognition sites for various guest molecules, enabling its use in host-guest chemistry. uclouvain.be
The principles of molecular recognition are fundamental to the design of supramolecular systems with specific functions. irb.hr For instance, a host molecule containing 5,6-DCF could be designed to selectively bind to a particular analyte, leading to a change in its fluorescence. This forms the basis for the development of highly specific sensors. irb.hr The study of these recognition events, often carried out using techniques like nuclear magnetic resonance and calorimetry, provides valuable insights into the thermodynamic and kinetic aspects of supramolecular complexation. nih.gov The understanding of molecular recognition in these systems is crucial for advancing the design of functional supramolecular materials for applications in sensing, catalysis, and drug delivery. researchgate.netsupramolecularevans.com
Theoretical and Computational Studies of 5,6 Dicarboxyfluorescein
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and photophysical properties of molecules like 5,6-Dicarboxyfluorescein (5,6-DCF). ornl.govnorthwestern.edu These first-principles methods, such as Density Functional Theory (DFT) and other quantum-chemistry approaches, allow for the detailed examination of electron-electron interactions and their influence on molecular behavior without reliance on experimental parameters. ornl.gov Such calculations can predict various properties, including molecular geometry, electronic energy levels, and spectra. northwestern.edu
For fluorescent molecules like 5,6-DCF, understanding the electronic transitions between the ground state (S₀) and excited states (e.g., S₁) is crucial for elucidating their absorption and emission characteristics. mdpi.com Computational methods can model these transitions and predict key photophysical parameters. mdpi.comrsc.org The accuracy of these predictions depends on the chosen computational method and basis set. nih.gov For instance, hybrid meta-GGA functionals like M06 combined with polarized basis sets such as 6-311G(d,p) are known for their accuracy in various thermochemical and kinetic calculations. mdpi.com
The photophysical properties of fluorescein (B123965) derivatives can be significantly influenced by their molecular structure and environment. nih.gov Theoretical calculations can explore how modifications to the fluorescein core, such as the addition of carboxyl groups at the 5 and 6 positions, affect the electronic distribution and, consequently, the absorption and emission spectra. These computational studies provide insights that are critical for the rational design of novel fluorescent probes with tailored properties. nih.govinformaticsjournals.co.in
| Derivative | Method | Basis Set | Calculated Property | Value |
|---|---|---|---|---|
| 1-Methyl-benzo[f]chromen-3-one | DFT/B3LYP | 6-31+G(d,p) | Excited State Dipole Moment | Available |
| C(N20) | DFT/B3PW91 | TZVP | Bond Lengths | Available |
| meso-pyridyl-BODIPYs | Not Specified | Not Specified | Maximum Absorption Wavelength (λabs) | Available |
| meso-pyridyl-BODIPYs | Not Specified | Not Specified | Maximum Emission Wavelength (λem) | Available |
Molecular Dynamics Simulations of this compound Interactions with Biological Systems
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic interactions between molecules like this compound and biological systems such as proteins and nucleic acids. nih.govmdpi.com These simulations model the movement of atoms over time, providing detailed insights into conformational changes, binding affinities, and the influence of the environment on molecular behavior. biorxiv.orgnih.gov
When investigating the interaction of 5,6-DCF with proteins, MD simulations can reveal the specific amino acid residues involved in binding, the stability of the resulting complex, and the conformational changes that may occur in both the dye and the protein upon interaction. mdpi.com By calculating the root-mean-square deviation (RMSD), researchers can assess the stability of the simulated system over time. nih.gov Furthermore, binding free energy calculations, using methods like MM/PBSA and MM/GBSA, can predict the affinity of the dye for the protein. mdpi.com
Similarly, MD simulations are employed to study the interactions between 5,6-DCF and DNA. These simulations can elucidate how the dye binds to DNA, for instance, whether it intercalates between base pairs or binds to the grooves. biointerfaceresearch.comrsc.org The simulations can also reveal the influence of factors like ion concentration and hydration on the stability and structure of the DNA-dye complex. rsc.org All-atom MD simulations, in particular, provide a detailed view of how modifications to DNA, such as methylation, can alter its structural dynamics and potentially influence the binding of molecules like 5,6-DCF. aps.org The choice of force field, such as AMBER or GROMACS, is a critical aspect of setting up these simulations. biorxiv.orglabxing.com
| Simulation Aspect | Parameter/Method | Purpose |
|---|---|---|
| System Stability | Root-Mean-Square Deviation (RMSD) | To quantify conformational changes and simulation stability. nih.govnih.gov |
| Binding Affinity | MM/PBSA and MM/GBSA | To calculate the binding free energy between molecules. mdpi.com |
| Structural Analysis | Hydrogen Bond Analysis | To identify key interactions stabilizing the complex. mdpi.com |
| Simulation Setup | Force Fields (e.g., AMBER, GROMACS) | To define the potential energy of the system. biorxiv.orglabxing.com |
Computational Design and Prediction of Novel this compound Derivatives
Computational methods play a pivotal role in the design and prediction of novel derivatives of this compound with enhanced or specific properties. By leveraging quantum chemical calculations and molecular modeling, scientists can rationally design new molecules with improved fluorescence, stability, or binding affinity for specific biological targets. mdpi.comnih.gov
The process often begins with in silico modifications to the core structure of 5,6-DCF. For example, different functional groups can be computationally added or substituted, and their effects on the molecule's electronic and photophysical properties can be evaluated using methods like Density Functional Theory (DFT). rsc.orgrsc.org This allows for the screening of a large number of potential derivatives without the need for immediate synthesis, saving time and resources. ugm.ac.id
Molecular docking studies are another crucial computational tool in this process. These studies predict the preferred binding orientation and affinity of the designed derivatives to a target protein or nucleic acid. mdpi.comugm.ac.id By comparing the binding energies and interaction patterns of different derivatives, researchers can identify candidates with the highest potential for a specific application. mdpi.com For instance, if the goal is to develop a sensor for a particular protein, docking simulations can help design a 5,6-DCF derivative that binds selectively and with high affinity to that protein. The insights gained from these computational predictions guide the subsequent synthesis and experimental validation of the most promising novel compounds. mdpi.com
| Parent Compound | Derivative Type | Target Property | Computational Method |
|---|---|---|---|
| Phthalimide | N-substituted isoindoline-1,3-dione | TGF-β Pathway Inhibition | DFT (M06/6-311G(d,p)), Molecular Docking |
| Thioxanthone | Substituted Thioxanthones | Antimalarial Activity | Molecular Docking |
| Bipyridine | Bipyridine-functionalized gold(I) complexes | Cation Binding and Luminescence | DFT |
Future Directions and Emerging Research Avenues for 5,6 Dicarboxyfluorescein
Rational Design of Next-Generation Fluorescent Probes with Enhanced Performance
The rational design of new fluorescent probes based on the fluorescein (B123965) scaffold is a highly active area of research, aimed at creating molecules with superior photophysical properties and targeted functionalities. rsc.org A key strategy involves modulating the fluorescence through mechanisms like Photoinduced Electron Transfer (PeT). nih.govnih.gov This approach allows for the creation of "off/on" switchable probes that only fluoresce in the presence of a specific analyte.
Detailed studies on fluorescein derivatives have shown that their fluorescence can be controlled by the PeT process from the benzoic acid part of the molecule to the xanthene ring. nih.gov The efficiency of this fluorescence quenching is related to the Highest Occupied Molecular Orbital (HOMO) energy level of the benzoic acid moiety. nih.govresearchgate.net By synthetically modifying this part of the molecule, researchers can fine-tune the probe's sensitivity and selectivity. This principle provides a practical and powerful strategy for designing novel functional probes to detect specific biomolecules or physiological events. nih.govnih.gov
Future efforts will likely focus on:
Improving Photostability: Enhancing the resistance of the fluorescein core to photobleaching, allowing for longer-term imaging experiments.
Red-Shifting Spectra: Modifying the chemical structure to shift the excitation and emission wavelengths further into the red or near-infrared (NIR) region. This minimizes background autofluorescence from biological samples and allows for deeper tissue penetration.
Developing Activatable Probes: Creating probes that are activated by specific enzymes or changes in the cellular microenvironment, such as pH or redox potential. nih.govlumiprobe.com This allows for the selective imaging of viable cancer cells or other specific cell populations. lumiprobe.com For instance, derivatives can be designed as cell-permeable, non-fluorescent molecules that become highly fluorescent only after being cleaved by intracellular esterases. nih.gov
These rationally designed probes, built upon the 5,6-dicarboxyfluorescein framework, promise to provide more precise and sensitive tools for visualizing complex biological processes in real-time. rsc.orgnih.gov
Development of Multi-modal Imaging Agents based on this compound
A significant trend in diagnostic and research imaging is the development of multi-modal imaging agents, which combine the strengths of two or more imaging techniques into a single probe. nih.govworktribe.com For example, combining the high sensitivity of fluorescence imaging with the high anatomical resolution of Magnetic Resonance Imaging (MRI) can provide a more complete picture of biological systems. nih.govnih.gov
This compound and its derivatives are ideal candidates for the fluorescent component of such hybrid agents. Its reactive carboxyl groups allow for straightforward conjugation to larger structures like nanoparticles, polymers, or other imaging moieties. abcam.combmglabtech.com Researchers are exploring the development of polymeric nanoparticles that incorporate a fluorescent probe like a FAM derivative for optical detection and a contrast agent (e.g., iron oxide nanoparticles or fluorine-based agents) for MRI. worktribe.comnih.gov
These multi-modal systems offer several advantages:
Correlative Imaging: Allowing researchers to visualize processes at different scales, from the whole-organism level with MRI down to the cellular or subcellular level with fluorescence microscopy. nih.gov
Enhanced Diagnostics: Combining the high-resolution anatomical data from MRI with the sensitive functional data from fluorescence can lead to more accurate and earlier disease detection. nih.govworktribe.com
Theranostic Applications: These multifunctional nanoparticles can be engineered not only to image but also to deliver therapeutic agents to a specific target, opening avenues for combined therapy and diagnosis (theranostics). worktribe.com
The future in this area involves creating biocompatible and stable multi-modal agents based on 5,6-FAM that can be targeted to specific disease markers, such as folate receptors on cancer cells, for highly specific in vivo imaging. nih.gov
Expanding Applications in Advanced Analytical Chemistry Methodologies
Beyond its use in standard fluorescence microscopy, this compound is being leveraged in sophisticated analytical techniques that require highly stable and well-characterized fluorophores.
One prominent example is Fluorescence Polarization Immunoassay (FPIA) . FPIA is a homogeneous assay format, meaning it does not require separation of bound and unbound components, which makes it rapid and easily automated. semanticscholar.orgnih.gov The principle relies on the change in the rotation speed of a fluorescently labeled molecule when it binds to a larger partner, such as an antibody. semanticscholar.orgpublichealthtoxicology.com A small, rapidly tumbling FAM-labeled antigen exhibits low fluorescence polarization. When bound by a large antibody, its rotation slows dramatically, leading to a high polarization signal. publichealthtoxicology.com This change can be used to quantify the amount of unlabeled antigen in a sample in a competitive assay format. semanticscholar.org
FPIA has been successfully used for the rapid detection of antibodies to pathogens like Brucella abortus and for monitoring chemical contaminants in food and environmental samples. publichealthtoxicology.commdpi.com The development of dual-wavelength FPIA, potentially using a FAM derivative as one of the fluorophores, allows for the simultaneous detection of multiple analytes in a single sample. uky.edu
Another advanced application is in the study of transport phenomena across synthetic membranes. For example, 5,6-carboxyfluorescein (B556484) has been used as a model solute to investigate the diffusion and size-selectivity characteristics of novel nanofiltration membranes made from mesoporous silica (B1680970) thin films. abcam.com Its well-defined size and fluorescent properties allow for precise quantification of its passage through the membrane pores. abcam.com
Exploration of this compound in Novel Research Paradigms and Cross-Disciplinary Studies
The versatility of this compound facilitates its use in emerging and interdisciplinary research areas, bridging chemistry, biology, materials science, and engineering.
Advanced pH Sensing: While fluorescein's pH sensitivity is well-known, new research is applying this property in novel contexts. rupress.org 5,6-FAM and its derivatives are used to track intracellular pH changes in living cells and are integral to the development of new pH-sensitive materials and optical sensors. rupress.orgmdpi.compresens.de These sensors can be integrated into platforms for monitoring bioprocesses, such as cell cultures in shake flasks, where pH is a critical parameter. nih.gov This enables real-time, non-invasive monitoring of cellular metabolism. nih.gov The study of how immune cells and neurons act as pH sensors in tissues to maintain homeostasis is an emerging field where such probes are invaluable. acs.org
Nanomaterial-Biology Interactions: 5,6-FAM derivatives are used to study the interface between nanomaterials and biological systems. For instance, carbonized polymer dots (CPDs), a class of fluorescent nanoparticles, have been studied for their biocompatibility and pH-dependent fluorescence, drawing parallels with the behavior of molecular dyes like fluorescein. nih.gov Understanding how these novel materials interact with and are taken up by cells is crucial for their development in nanomedicine. semanticscholar.org
Probing Cellular Physiology: The dye is used to investigate fundamental cellular processes. Its ester derivatives, which become trapped within the cell after hydrolysis, are employed to measure cytoplasmic pH and study the activity of ion exchangers like the Na+/H+ antiport system, which is crucial for cell volume regulation. researchgate.net
The continued exploration of this compound in these diverse fields highlights its enduring role as a foundational tool for innovation. Its adaptability ensures its place not only in established techniques but also at the forefront of cross-disciplinary scientific discovery. abcam.com
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 5,6-Dicarboxyfluorescein, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of fluorescein derivatives or selective oxidation under controlled conditions. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms at specific positions, while oxidation steps may require catalysts such as KMnO₄ in acidic media. Purification often employs reverse-phase HPLC to isolate isomers, as the compound is frequently produced as a mixture of 5- and 6-carboxy isomers. Reaction temperature (e.g., 0–25°C) and pH (maintained at ~4–6) are critical for minimizing side products .
Q. How does pH influence the fluorescence properties of this compound, and what protocols ensure accurate calibration in biological assays?
- Methodological Answer : The compound has a pKa of ~6.5, making it a pH-sensitive probe. Fluorescence intensity increases in alkaline environments (pH >7) due to deprotonation. To calibrate:
- Prepare buffer solutions across pH 4–8.
- Measure fluorescence emission at 515 nm (excitation: 490 nm) using a spectrofluorometer.
- Plot intensity vs. pH to generate a sigmoidal calibration curve. For intracellular pH monitoring, validate with pH clamp techniques or co-staining with ratiometric probes .
Advanced Research Questions
Q. What strategies resolve challenges in separating 5- and 6-carboxy isomers, and how does isomer heterogeneity impact experimental outcomes?
- Methodological Answer : Isomer separation requires chiral chromatography (e.g., using a CHIRALPAK® column with a methanol/water mobile phase). Heterogeneity can skew fluorescence quantification in single-molecule studies or Förster resonance energy transfer (FRET) assays. Mitigation strategies include:
- Using isomerically pure commercial standards for calibration.
- Validating results with orthogonal techniques like NMR or mass spectrometry to confirm isomer ratios .
Q. Which QSAR parameters are most predictive of this compound’s bioactivity, and how are these models validated?
- Methodological Answer : Key parameters include:
- E-HOMO (highest occupied molecular orbital energy) : Reflects electron-donating capacity; higher values enhance receptor binding.
- Electrophilicity index : Correlates with stability in biological matrices.
- Models are validated via leave-one-out (LOO) cross-validation (Q² >0.5) and statistical metrics (F-test, t-test, p <0.01). AM1 and DFT-B3LYP/6-31G* methods are preferred for calculating descriptors .
Q. How can docking studies be designed to investigate this compound’s interactions with estrogen receptors or other targets?
- Methodological Answer :
- Ligand preparation : Optimize 3D structure using Gaussian09 with B3LYP/6-31G*.
- Receptor grid generation : Use AutoDock Vina to define binding pockets (e.g., ER-α ligand-binding domain).
- Docking simulations : Run 100 iterations with Lamarckian genetic algorithms. Validate poses via molecular dynamics (MD) simulations in GROMACS, assessing RMSD and binding free energy (MM-PBSA) .
Q. How do researchers address regioselectivity challenges when using this compound in Diels-Alder or fluorogenic reactions?
- Methodological Answer : Regioselectivity in reactions (e.g., with 2-substituted furans) is influenced by electronic effects. Electron-donating groups favor para-adducts, while electron-withdrawing groups promote meta-products. Strategies include:
- Pre-screening substituents via DFT calculations (M06-2X/6-311+G(2df,p)).
- Using sterically hindered reagents (e.g., 2-tert-butylfuran) to enforce specific pathways.
- Analyzing products via 2D NMR (COSY, NOESY) to confirm regiochemistry .
Q. What methodologies resolve contradictions in fluorescence data caused by environmental variability (e.g., solvent polarity, temperature)?
- Methodological Answer :
- Solvent standardization : Use anhydrous DMSO for stock solutions to minimize hydrolysis.
- Temperature control : Employ Peltier-equipped fluorometers to maintain ±0.1°C.
- Internal referencing : Co-stain with a non-pH-sensitive fluorophore (e.g., Texas Red) to normalize intensity.
- Data validation : Replicate experiments across three independent batches and apply ANOVA to assess significance .
Tables for Key Parameters
Table 1: QSAR Model Validation Metrics for this compound Derivatives
| Model | r² | Q² (LOO) | F-value | p-value | Key Descriptors |
|---|---|---|---|---|---|
| AM1-1 | 0.854 | 0.703 | 22.4 | <0.001 | E-HOMO, Dipole Moment |
| DFT-3 | 0.748 | 0.584 | 11.9 | <0.001 | Electrophilicity, ΔHf |
Table 2: Fluorescence Calibration Data Across pH
| pH | Intensity (a.u.) | SEM |
|---|---|---|
| 5.0 | 120 ± 15 | 3.2 |
| 6.0 | 450 ± 30 | 6.5 |
| 7.4 | 980 ± 45 | 9.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
